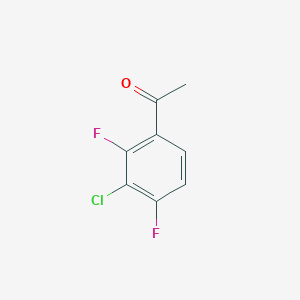

1-(3-Chloro-2,4-difluorophenyl)ethan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Chloro-2,4-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H5ClF2O. It is a significant intermediate in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2,4-difluorophenyl)ethan-1-one typically involves the reaction of 1,2-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure the desired product formation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystall

生物活性

1-(3-Chloro-2,4-difluorophenyl)ethan-1-one, also known as 2-Chloro-2',4'-difluoroacetophenone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antifungal activities, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name: this compound

- Molecular Weight: 190.57 g/mol

- CAS Number: 51336-94-8

-

Chemical Structure:

C8H5ClF2O

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound against various Candida species. The compound has shown promising results in inhibiting the growth of Candida albicans and other related fungi.

Table 1: Antifungal Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 0.020 µg/mL |

| Control (Fluconazole) | Candida albicans | 0.023 µg/mL |

| Other derivatives | Various | Ranging from 0.00035 to 0.210 µg/mL |

The compound's efficacy is comparable to that of fluconazole, a common antifungal medication, suggesting its potential as a therapeutic agent against fungal infections .

Structure-Activity Relationships (SAR)

Structure-activity relationship studies have indicated that the presence of halogen substituents significantly enhances the biological activity of phenyl derivatives. Specifically, the combination of chlorine and fluorine atoms at specific positions on the phenyl ring appears to optimize antifungal potency.

Table 2: SAR Insights

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| 3 | Chlorine | Increased potency |

| 4 | Fluorine | Enhanced activity |

| Combination | Cl/F | Synergistic effect |

The introduction of electron-withdrawing groups like fluorine at the para position has been shown to improve binding affinity to target enzymes involved in fungal metabolism, thereby increasing efficacy against Candida species .

Study on Antifungal Efficacy

In a recent study published in MDPI, researchers synthesized various derivatives of this compound and tested their antifungal activities. The study revealed that modifications in the aryl group significantly affected the MIC values against Candida albicans. For instance, compounds with multiple fluorine substitutions demonstrated lower MIC values compared to their chlorinated counterparts .

Enzyme Interaction Studies

Further investigations into enzyme interactions have shown that this compound can inhibit key enzymes involved in fungal cell wall synthesis. The inhibition was measured using electrophysiological methods, confirming that halogenated derivatives exhibit a higher degree of inhibition than non-halogenated variants .

属性

IUPAC Name |

1-(3-chloro-2,4-difluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJZGJHYBNZBAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。